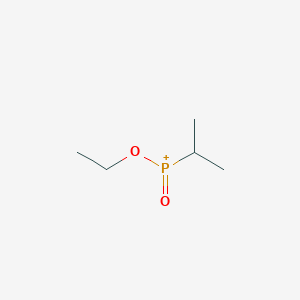
O-Ethyl methylethylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- EMPTA, also known as O-Ethyl hydrogen methylphosphonothioate, is an organophosphate compound .
- It serves dual purposes: constructive applications in the synthesis of pesticides and pharmaceuticals, as well as being a precursor for nerve agents like Agent VM and Agent VX .
Preparation Methods
Synthetic Routes: EMPTA can be synthesized through various methods, including esterification or phosphorylation reactions.
Reaction Conditions: The esterification typically involves reacting with under controlled conditions.
Industrial Production: While industrial-scale production details are proprietary, laboratories often employ similar synthetic routes.
Chemical Reactions Analysis
Reactivity: EMPTA can undergo various reactions, including , , and .
Common Reagents: Reagents like , , and are used.
Major Products: These reactions yield products such as , , and their derivatives.
Scientific Research Applications
Chemistry: EMPTA serves as a building block for designing new compounds due to its versatile reactivity.
Biology: Researchers study its effects on enzymes and cellular processes.
Medicine: EMPTA’s role in drug development and pharmacology is explored.
Industry: Its applications extend to agrochemicals and pharmaceuticals.
Mechanism of Action
- EMPTA’s mechanism involves inhibiting enzymes related to neurotransmission and cellular signaling.
- It interacts with acetylcholinesterase , disrupting neurotransmitter breakdown.
- The resulting accumulation of acetylcholine leads to nerve overstimulation.
Comparison with Similar Compounds
Similar Compounds: Other organophosphates like (EMPA) share structural similarities.
Uniqueness: EMPTA’s dual-use nature and role in nerve agent synthesis set it apart.
Remember, EMPTA’s significance lies in both its constructive applications and its potential for harm.
Properties
CAS No. |
109739-44-8 |
|---|---|
Molecular Formula |
C5H12O2P+ |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
ethoxy-oxo-propan-2-ylphosphanium |
InChI |
InChI=1S/C5H12O2P/c1-4-7-8(6)5(2)3/h5H,4H2,1-3H3/q+1 |
InChI Key |
PLXIGQNKCOQIOB-UHFFFAOYSA-N |
Canonical SMILES |
CCO[P+](=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















